![molecular formula C15H13Cl2NO4 B145834 3'-Hydroxy-4'-methoxydiclofenac CAS No. 106610-60-0](/img/structure/B145834.png)
3'-Hydroxy-4'-methoxydiclofenac
Overview
Description
3’-Hydroxy-4’-methoxydiclofenac is an organochlorine compound that is a metabolite of diclofenac . It belongs to the Diclofenac API Family and is categorized as a Non-steroidal anti-inflammatory drug (NSAID) . The molecular formula is C15H13Cl2NO4 and it has a molecular weight of 342.17 .
Molecular Structure Analysis
The 3’-Hydroxy-4’-methoxydiclofenac molecule contains a total of 36 bonds. There are 23 non-H bonds, 13 multiple bonds, 5 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aliphatic), 1 secondary amine (aromatic), 1 hydroxyl group, 1 aromatic hydroxyl, and 1 ether (aromatic) .Scientific Research Applications
Pharmaceutical Toxicology
3’-Hydroxy-4’-methoxydiclofenac: is utilized in pharmaceutical toxicology as a certified reference material for toxicity studies . It helps in understanding the metabolic pathways and potential toxic effects of diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID).
Drug Metabolism Research
This compound serves as a crucial metabolite marker in the study of diclofenac’s biotransformation . Researchers can track its formation and clearance in the body to optimize dosing regimens and minimize adverse effects.
Analytical Chemistry
In analytical chemistry, 3’-Hydroxy-4’-methoxydiclofenac is used to develop and validate analytical methods for the detection of diclofenac and its metabolites in biological samples . This is essential for both clinical and forensic toxicology.
Environmental Science
The environmental impact of pharmaceuticals is a growing concern. This compound is studied for its environmental persistence, bioaccumulation, and potential ecotoxicity as it can be found in water systems due to pharmaceutical waste .
Allergenicity Studies
As a metabolite that can act as an allergen, 3’-Hydroxy-4’-methoxydiclofenac is important in researching allergic reactions and developing tests for NSAID-induced allergies .
Impurity Profiling
This compound is also significant in the impurity profiling of pharmaceutical products. It helps ensure the safety and efficacy of diclofenac-containing medications by identifying and quantifying impurities .
Medicinal Chemistry
In medicinal chemistry, understanding the structure-activity relationship (SAR) of 3’-Hydroxy-4’-methoxydiclofenac can lead to the development of new therapeutic agents with improved pharmacological profiles .
Clinical Pharmacology
Lastly, in clinical pharmacology, this compound is studied to assess its pharmacokinetics and pharmacodynamics. This includes its absorption, distribution, metabolism, and excretion (ADME) in the human body .
Mechanism of Action
Target of Action
3’-Hydroxy-4’-methoxydiclofenac is a metabolite of diclofenac , which is a non-steroidal anti-inflammatory drug (NSAID) . The primary targets of diclofenac are the enzymes cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the production of prostaglandins, which are mediators of inflammation .
Mode of Action
By inhibiting these enzymes, it reduces the synthesis of prostaglandins, thereby reducing inflammation .
Biochemical Pathways
The inhibition of COX-1 and COX-2 enzymes disrupts the biochemical pathway that leads to the production of prostaglandins . This results in a decrease of prostaglandins in peripheral tissues, which are responsible for sensitizing afferent nerves and potentiating the action of bradykinin in inducing pain .
Pharmacokinetics
Diclofenac is 100% absorbed after oral administration . The metabolites of diclofenac include 4’-hydroxy-, 5-hydroxy-, 3’-hydroxy-, 4’,5-dihydroxy- and 3’-hydroxy-4’-methoxy-diclofenac . The major diclofenac metabolite, 4’-hydroxy-diclofenac, has very weak pharmacologic activity . The formation of 4’-hydroxy diclofenac is primarily mediated by CPY2C9 .
Result of Action
The result of the action of 3’-Hydroxy-4’-methoxydiclofenac is a reduction in the production of prostaglandins, leading to decreased inflammation and pain .
properties
IUPAC Name |
2-[2-(2,6-dichloro-3-hydroxy-4-methoxyanilino)phenyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO4/c1-22-11-7-9(16)14(13(17)15(11)21)18-10-5-3-2-4-8(10)6-12(19)20/h2-5,7,18,21H,6H2,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YALZBLAHGKGDMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1O)Cl)NC2=CC=CC=C2CC(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90147675 | |
Record name | 3'-Hydroxy-4'-methoxydiclofenac | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90147675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Hydroxy-4'-methoxydiclofenac | |
CAS RN |
106610-60-0 | |
Record name | 3′-Hydroxy-4′-methoxydiclofenac | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106610-60-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3'-Hydroxy-4'-methoxydiclofenac | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106610600 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3'-Hydroxy-4'-methoxydiclofenac | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90147675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3'-HYDROXY-4'-METHOXYDICLOFENAC | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CY7817W711 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 3'-Hydroxy-4'-methoxydiclofenac (VI) unique compared to other diclofenac metabolites?
A1: 3'-Hydroxy-4'-methoxydiclofenac (VI) stands out as a human-specific metabolite of diclofenac sodium. [] Unlike other metabolites like 4′-Hydroxydiclofenac (II) and 3′-hydroxydiclofenac, which are quickly eliminated, VI exhibits a significantly longer half-life in human plasma, leading to its accumulation after repeated diclofenac administration. [] This accumulation suggests potential implications for long-term exposure and effects in humans.
Q2: How is 3'-Hydroxy-4'-methoxydiclofenac (VI) formed in the body?
A2: Research using humanized chimeric mice models suggests that VI is generated through a two-step metabolic pathway. [] Initially, diclofenac is metabolized into 4′-Hydroxydiclofenac (II), which then serves as a precursor for the formation of VI. [] This metabolic pathway highlights the complex enzymatic processes involved in diclofenac metabolism, particularly in humans.
Q3: Can you elaborate on the significance of humanized chimeric mice models in studying 3'-Hydroxy-4'-methoxydiclofenac (VI)?
A3: Humanized chimeric mice, specifically the TK-NOG model, have proven to be valuable tools in studying human-specific drug metabolism, including that of diclofenac. [] These mice, with their humanized livers, can generate VI and other human-specific metabolites like the monochlorinated glutathione conjugate (M4 or M5). [] This characteristic enables researchers to investigate the formation, accumulation, and potential effects of VI in a model that closely mimics human metabolism.
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